4-Phenoxybutan-2-one
CAS No.: 22409-85-4
Cat. No.: VC7959932
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22409-85-4 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 4-phenoxybutan-2-one |
| Standard InChI | InChI=1S/C10H12O2/c1-9(11)7-8-12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
| Standard InChI Key | ALFPDALHWCBVGH-UHFFFAOYSA-N |
| SMILES | CC(=O)CCOC1=CC=CC=C1 |
| Canonical SMILES | CC(=O)CCOC1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics of 4-Phenoxybutan-2-one
4-Phenoxybutan-2-one (C₁₀H₁₂O₂) consists of a four-carbon ketone chain with a phenoxy group (-O-C₆H₅) attached to the terminal carbon. The molecular structure introduces both hydrophobic (aromatic ring) and polar (ketone and ether) functional groups, influencing its solubility and reactivity. Compared to its phenyl-substituted analog, 4-phenyl-2-butanone (C₁₀H₁₂O) , the replacement of a phenyl group with a phenoxy moiety increases polarity due to the oxygen atom, potentially enhancing solubility in polar solvents like ethanol .
The presence of the phenoxy group also impacts stereoelectronic properties. For example, the electron-donating nature of the oxygen atom in the phenoxy group may stabilize intermediates in nucleophilic addition reactions, a feature observed in epoxyketone derivatives synthesized using chiral La-BINOL-Ph catalysts .
Synthetic Routes to 4-Phenoxybutan-2-one
Nucleophilic Substitution Reactions
A plausible synthesis route involves the nucleophilic substitution of a leaving group (e.g., halide) at the fourth carbon of butan-2-one with a phenoxide ion. This method mirrors the synthesis of 4-phenylbutan-2-amine from 4-phenyl-2-butanone via reductive amination . For 4-phenoxybutan-2-one, the reaction could proceed as follows:
Here, X represents a halide (Cl, Br). The reaction conditions (e.g., polar aprotic solvents like DMF, elevated temperatures) would favor the displacement mechanism.
Epoxidation and Reduction
Epoxidation of α,β-unsaturated ketones followed by reduction, as demonstrated in the synthesis of 3-hydroxy-4-phenylbutan-2-one , might be adapted. For instance, epoxidation of 4-phenoxy-3-buten-2-one followed by hydrogenolysis could yield 4-phenoxybutan-2-one:
Physicochemical Properties
Boiling and Melting Points
While direct data for 4-phenoxybutan-2-one are unavailable, comparisons to similar compounds suggest a boiling point between 200°C (raspberry ketone) and 235°C (4-phenyl-2-butanone) . The phenoxy group’s polarity may slightly elevate the boiling point relative to 4-phenyl-2-butanone due to increased intermolecular dipole interactions.
Solubility
The compound is expected to exhibit limited water solubility, akin to 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone), which is insoluble in water but soluble in ethanol . The phenoxy group’s ether linkage may enhance solubility in organic solvents like ethyl acetate or dichloromethane.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch) would dominate the spectrum.
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NMR Spectroscopy:
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¹H NMR: Signals at δ 2.1–2.3 ppm (methyl ketone), δ 3.5–4.0 ppm (methylene adjacent to oxygen), and δ 6.8–7.3 ppm (aromatic protons).
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¹³C NMR: Peaks at δ 208 ppm (ketone carbon), δ 65–70 ppm (methylene-O), and δ 115–160 ppm (aromatic carbons).
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Future Research Directions
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Synthetic Optimization: Developing catalytic asymmetric routes to enantiomerically pure 4-phenoxybutan-2-one, inspired by La-BINOL-Ph-mediated epoxidations .
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Thermodynamic Studies: Experimental determination of boiling points, melting points, and phase behavior under reduced pressure .
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Biological Activity Screening: Investigating antimicrobial or antioxidant properties, given the bioactivity observed in phenolic ketones .
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